molecular formula C16H20N2O3 B2522482 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide CAS No. 862814-45-7

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No. B2522482
CAS RN: 862814-45-7
M. Wt: 288.347
InChI Key: DVFIJLUCODEHLB-UHFFFAOYSA-N
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Description

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide is a derivative of indole, which is a structure found in many natural and synthetic compounds with significant biological activity. Indole derivatives, such as the ones mentioned in the provided papers, are often synthesized for their potential biological activities, including their roles as ligands for various receptors and their potential in drug development .

Synthesis Analysis

The synthesis of indole derivatives can involve various starting materials and reaction conditions that are influenced by factors such as redox potential and steric hindrance. For example, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides involves the reaction of specific amides with 2,3-dimethylindole, where the redox potential of the starting amides is a critical factor . Similarly, the synthesis of indol-3-yl-oxoacetamides starts from known compounds and involves substitutions to create new derivatives, as seen in the synthesis of potent cannabinoid receptor type 2 ligands .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with different molecular conformations co-existing in the same compound. This is exemplified by the study of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, where different conformations and hydrogen bonding patterns were observed . These structural variations can significantly impact the biological activity and interaction of the compounds with their targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including reduction, 1,4-addition, and dehydrogenative reactions, to form biologically active compounds. The specific reactions and their products can be influenced by the chemical structure and properties of the starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as vibrational frequencies, electronic properties, and charge transfer, can be studied using spectroscopic methods and computational chemistry tools. These properties are crucial for understanding the reactivity and potential applications of the compounds. For instance, the vibrational analysis and reactive site analysis of a related compound provided insights into its electronic properties and potential as a bioactive molecule .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide (DMAC) and N-methylacetamide (MMAC), have commercial importance and are studied for their biological effects. These compounds vary in their biological responses, which are influenced by their chemical structure and usage. Research has expanded on understanding the toxicological profiles and environmental impacts of these materials over the years (Kennedy, 2001).

Indole Derivatives in Hepatic Protection

Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, exhibit protective effects on the liver against various chronic injuries. These compounds modulate transcriptional factors, relieve oxidative stress, and inhibit DNA synthesis, affecting cell activation, proliferation, and apoptosis. Their roles in immunomodulation and anti-inflammatory actions contribute to their therapeutic potentials in hepatic diseases (Si-Qi Wang et al., 2016).

Small Molecules against Fusarium oxysporum

Research into small molecules like indole and pyrazole derivatives against Fusarium oxysporum highlights the antifungal potential of these compounds. Structure-activity relationship (SAR) interpretations have identified pharmacophore sites crucial for biological activity, offering insights into drug-target interactions for agricultural and medicinal applications (Y. Kaddouri et al., 2022).

Synthetic Pathways and Pharmacological Activities

The synthesis and pharmacological activities of indole derivatives, including their roles in medicinal chemistry, are of significant interest. These compounds are explored for diverse therapeutic effects, ranging from antimicrobial to anticancer properties, based on their molecular structures and specific functional groups (Fares Hezam Al-Ostoot et al., 2021).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(12-7-4-5-8-13(12)18(11)2)15(19)16(20)17-9-6-10-21-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIJLUCODEHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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